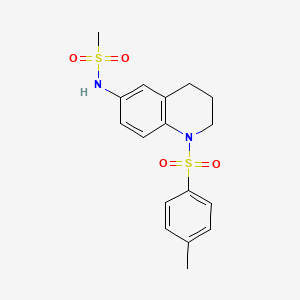

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

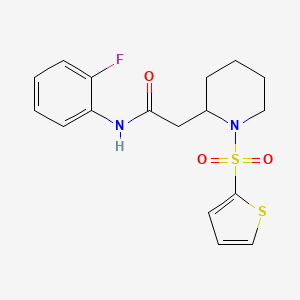

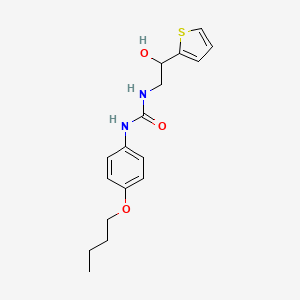

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroquinolines . It has an empirical formula of C16H17NO2S and a molecular weight of 287.38 .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is characterized by a tetrahydroquinoline core, which is a heterocyclic scaffold . This core is attached to a tosyl group and a methanesulfonamide group .Applications De Recherche Scientifique

Metal Mediated Inhibition

Quinolinyl sulfonamides, including structures similar to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, are studied for their ability to inhibit methionine aminopeptidase (MetAP). This inhibition is dependent on metal concentration and involves interactions with metal ions at the enzyme's active site, highlighting its potential in biochemical research and drug development (Huang et al., 2006).

Synthesis of Tetrahydroquinoline Alkaloids

Tetrahydroquinoline compounds, which include N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, are central to the synthesis of various biologically active alkaloids. Their significance in medicinal chemistry is exemplified by their presence in substances used for treating a range of diseases, from fever and dyspepsia to tuberculosis and malaria (Ryu, 2006).

Enzymatic Reaction Studies

Studies on methanesulfonyl fluoride and acetylcholinesterase, involving compounds related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, provide insights into enzymatic reactions and enzyme inhibition. This research can contribute to understanding the biochemical pathways and developing therapeutic agents (Kitz & Wilson, 1963).

Renal Vasodilation Activity

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, such as those related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, have been identified as potent renal vasodilators. This discovery has implications for the treatment of renal diseases and the development of new therapeutic agents (Anan et al., 1996).

Orientations Futures

Tetrahydroquinoline derivatives, including “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide”, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .

Propriétés

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)19-11-3-4-14-12-15(7-10-17(14)19)18-24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYMNLFFNKXCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)